

D-Histidine Monohydrochloride Aqueous Solution Stability: Technical Support Center

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Compound of Interest		
Compound Name:	D-Histidine monohydrochloride	
Cat. No.:	B1330029	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **D-Histidine monohydrochloride** in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during research and development.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that affect the stability of **D-Histidine monohydrochloride** in aqueous solutions?

A1: The stability of **D-Histidine monohydrochloride** in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of metal ions. Like its L-enantiomer, D-Histidine is susceptible to degradation under harsh conditions. A 1% solution of L-histidine monohydrochloride in water typically has a pH between 3.5 and 4.5.[1] The stability of histidine is also influenced by the buffer system it is in.[2][3]

Q2: What is the main degradation pathway for histidine in aqueous solutions?

A2: The primary degradation pathway for histidine in aqueous solutions, particularly under stress conditions such as UV light exposure or in the presence of certain contaminants, is the conversion to urocanic acid.[4][5] This degradation can be influenced by factors like the presence of metal ions.[5]



Q3: How does pH impact the stability of D-Histidine solutions?

A3: The imidazole ring of histidine has a pKa of approximately 6.0, making it sensitive to pH changes.[2][3] At pH values around its pKa, both protonated and deprotonated forms of the imidazole ring exist. Extreme pH conditions (highly acidic or alkaline) can accelerate degradation. For instance, at acidic pH, protonated histidine may exhibit different stability compared to the neutral or deprotonated forms at higher pH.[6]

Q4: Is **D-Histidine monohydrochloride** sensitive to light?

A4: Yes, histidine solutions can be sensitive to light, particularly UV light. Photodegradation can occur, leading to the formation of various byproducts. It has been reported that photo-aging of histidine buffer under fluorescent light can generate photoproducts.[7] Therefore, it is recommended to protect D-Histidine solutions from light, especially during long-term storage or stability studies.

Q5: What is the recommended way to store aqueous solutions of **D-Histidine monohydrochloride**?

A5: To ensure maximum stability, aqueous solutions of **D-Histidine monohydrochloride** should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing the solution may be an option, but it's important to consider potential pH shifts upon freezing, although histidine buffers are known to exhibit smaller pH shifts compared to phosphate buffers.[8] The solid form of **D-Histidine monohydrochloride** should be stored in a tightly sealed container in a dry place.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected decrease in D- Histidine concentration	Chemical degradation due to improper storage (e.g., high temperature, light exposure).	Review storage conditions. Ensure solutions are stored at 2-8°C and protected from light. Prepare fresh solutions if necessary.
Microbial contamination.	Filter-sterilize the solution using a 0.22 µm filter. Use aseptic techniques when handling the solution. Consider adding a suitable antimicrobial preservative if compatible with the application.	
Interaction with other components in the formulation.	Investigate potential incompatibilities with other excipients. Perform compatibility studies.	_
Appearance of a yellow tint in the solution	Degradation of histidine, possibly due to oxidation or photodegradation.	Protect the solution from light. Consider purging with an inert gas like nitrogen or argon to minimize oxidation. Evaluate the impact of any metal ion contaminants.
Precipitation in the solution upon storage	Exceeding the solubility limit, especially at lower temperatures.	Confirm the concentration is within the solubility limit at the storage temperature. The solubility of L-Histidine monohydrochloride monohydrate is approximately 56.6 g/L at 25°C.[1] If needed, gently warm the solution to redissolve the precipitate before use.



pH shift leading to precipitation.	Measure the pH of the solution. Adjust if it has deviated from the intended value.	
Inconsistent analytical results for D-Histidine concentration	Issues with the analytical method (e.g., HPLC).	Verify the suitability of the HPLC method, including column, mobile phase, and detector settings. Ensure proper sample preparation and handling.
Instability of the sample during the analytical run.	Use an autosampler with temperature control (e.g., 4°C) to maintain sample integrity during the analysis sequence.	

Data Presentation

The following table summarizes the stability of L-Histidine monohydrochloride in aqueous solution under different storage conditions. While this data is for the L-enantiomer, it serves as a close approximation for the expected stability of the D-enantiomer due to their identical chemical properties, excluding stereospecific interactions.

Table 1: Stability of L-Histidine Monohydrochloride in Water for Drinking

Concentration	Storage Temperature	Duration	Loss Detected
0.05%	25°C	48 hours	No losses detected[1]
0.05%	40°C	48 hours	No losses detected[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of D-Histidine Monohydrochloride

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This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[9][10]

- 1. Preparation of Stock Solution:
- Prepare a 1 mg/mL solution of **D-Histidine monohydrochloride** in purified water.
- 2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the stock solution at 70°C for 48 hours in a temperaturecontrolled oven.
- Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Maintain a control sample in the dark.
- 3. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.



Protocol 2: Stability-Indicating HPLC Method for D-Histidine

This protocol describes a general HPLC method for the quantification of Histidine and the separation of its potential degradation products.[11][12][13]

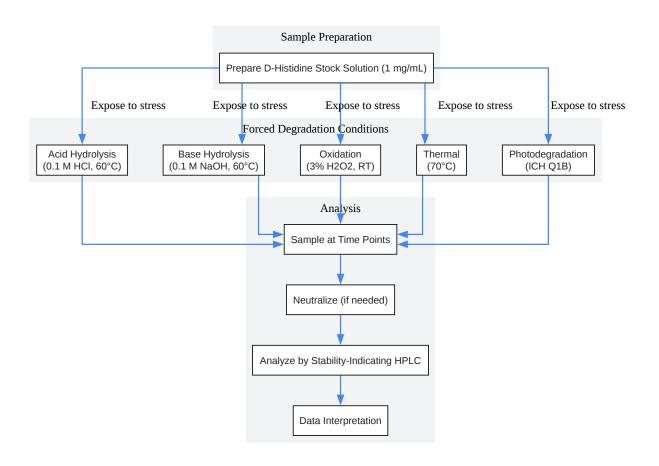
- Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 μm) capable of reversed-phase and cation-exchange mechanisms.[11][12]
- Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 0.1% sulfuric acid).[12]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 200 nm.[12]
- Injection Volume: 10 μL.
- Column Temperature: 30°C.

Procedure:

- Prepare standard solutions of **D-Histidine monohydrochloride** of known concentrations.
- Prepare samples from the stability study for injection.
- Run the standards and samples through the HPLC system.
- Quantify the amount of D-Histidine and any degradation products by comparing peak areas to the standard curve.

Visualizations

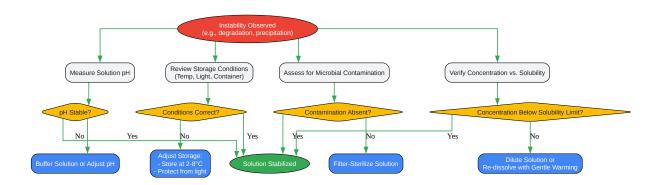




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Caption: Workflow for a forced degradation study of **D-Histidine monohydrochloride**.





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